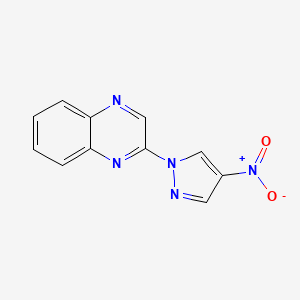

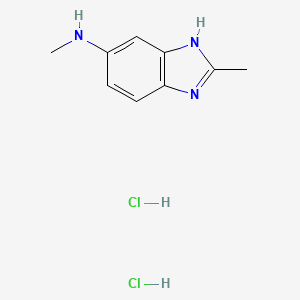

![molecular formula C10H10N2O2 B1433102 [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1394645-03-4](/img/structure/B1433102.png)

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol

Overview

Description

The compound “[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol” belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. This ring is a five-membered aromatic ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms . The compound also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a methanol group (a methyl group bonded to a hydroxyl group).

Chemical Reactions Analysis

Oxadiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in various other organic transformations . The specific reactivity of this compound would depend on the exact positioning and nature of its substituents.Scientific Research Applications

Photochemical Behavior

- Photochemical behavior in methanol : Certain 1,2,4-oxadiazole derivatives, including compounds structurally related to [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, exhibit photochemical behavior in methanol when irradiated at 254 nm. This involves photoisomerization and formation of open chain compounds through interaction with the solvent (Buscemi et al., 1988).

Antibacterial Activity

- Antibacterial properties : Similar 1,2,4-oxadiazole derivatives have been synthesized and characterized for antibacterial activity. They have shown efficacy against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus, indicating the potential of related compounds in antibacterial applications (Rai et al., 2010).

Chemical Synthesis and Stability

- Synthesis and stability : 1,2,4-oxadiazole derivatives have been synthesized under various conditions, offering insights into their chemical stability and reactivity. This includes investigations into the stability of amino and N-oxide tautomers, important for understanding the behavior of similar compounds in different chemical environments (Bohle & Perepichka, 2009).

Photorearrangement Reactions

- Photorearrangement to quinoline systems : Studies on 1,2,4-oxadiazole derivatives, similar to [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, have shown photorearrangement to quinoline systems under specific conditions, expanding the understanding of their photoreactivity and potential applications in photochemistry (Buscemi et al., 1990).

Supramolecular Architecture

- Role in crystal packing : The crystal packing of certain 1,2,4-oxadiazole derivatives has been explored, highlighting the importance of non-covalent interactions like lone pair-π interaction and halogen bonding in their supramolecular architectures. This is crucial for understanding the material properties of related compounds (Sharma et al., 2019).

Anticonvulsant Activity

- Potential in anticonvulsant therapy : Some 1,2,4-oxadiazole derivatives have been investigated for their anticonvulsant activities, suggesting the possibility of similar compounds being useful in this domain (Rajak et al., 2010).

Safety And Hazards

Future Directions

The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry, where these compounds are being investigated for their potential as therapeutic agents . Future research on this specific compound could involve exploring its synthesis, properties, and potential applications.

properties

IUPAC Name |

[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENXGBQLAINRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

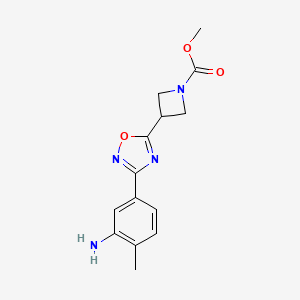

![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)

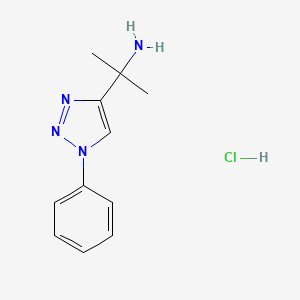

![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)

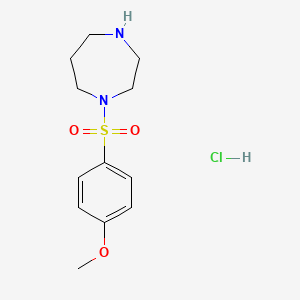

![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)

![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)

![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)

![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)

![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)